Zaragozic Acid A is a fungal metabolite belonging to a family of structurally related natural products that act as potent, competitive inhibitors of squalene synthase. This enzyme catalyzes the first committed step in the sterol biosynthesis pathway, converting farnesyl pyrophosphate to squalene. Due to its picomolar affinity for the enzyme, Zaragozic Acid A serves as a critical tool compound for investigating cholesterol metabolism, hypercholesterolemia, and the development of antifungal agents.
While Zaragozic Acids A, B, and C share a common bicyclic core, their distinct 1-alkyl and 6-acyl side chains result in significant, non-equivalent biological activity. Direct substitution between these analogs is inadvisable for any quantitative research, as they exhibit different inhibition constants (Ki) against squalene synthase and varying potencies in cell-based assays. For example, Zaragozic Acid B is a more potent inhibitor of rat liver squalene synthase (Ki = 29 pM) than Zaragozic Acid A (Ki = 78 pM). Procuring Zaragozic Acid A is a deliberate choice for its specific, well-documented inhibitory profile and its established role as a benchmark compound, not as an arbitrary stand-in for other members of its class.
Zaragozic Acid A exhibits a distinct and well-characterized inhibitory profile against rat liver squalene synthase with an apparent inhibition constant (Ki) of 78 pM. This makes it a potent, sub-nanomolar inhibitor, but differentiates it from its close structural analogs, Zaragozic Acid B (Ki = 29 pM) and Zaragozic Acid C (Ki = 45 pM), which show even higher affinity in this assay. The selection of Zaragozic Acid A allows researchers to work with a precisely defined level of inhibition that is not confounded by the more extreme potency of its analogs.
| Evidence Dimension | Apparent Inhibition Constant (Ki) vs. Rat Liver Squalene Synthase |
| Target Compound Data | Zaragozic Acid A: 78 pM |
| Comparator Or Baseline | Zaragozic Acid B: 29 pM | Zaragozic Acid C: 45 pM |
| Quantified Difference | Zaragozic Acid A is 2.7x less potent than B and 1.7x less potent than C. |
| Conditions | In vitro assay with rat liver microsomal squalene synthase. |
For reproducible enzyme kinetics and dose-response studies, using a compound with a specific, documented Ki is critical; Zaragozic Acid A provides this known baseline.
Zaragozic Acid A is the specific compound for which foundational in vivo efficacy data on acute hepatic cholesterol synthesis inhibition was established. In a murine model, administration of Zaragozic Acid A demonstrated a 50% inhibitory dose (ED50) of 200 µg/kg. This establishes Zaragozic Acid A as the benchmark compound for in vivo studies aiming to replicate or build upon this seminal work, providing a direct line of comparison to the original findings.
| Evidence Dimension | Inhibition of Acute Hepatic Cholesterol Synthesis (ED50) |
| Target Compound Data | 200 µg/kg |
| Comparator Or Baseline | Untreated control baseline |
| Quantified Difference | 50% reduction in synthesis at the specified dose. |
| Conditions | In vivo assay in mice, measuring incorporation of [3H]mevalonate into hepatic non-saponifiable lipids. |
Researchers needing to align their in vivo results with the foundational literature on squalene synthase inhibition must use this specific compound to ensure data comparability.
Zaragozic Acid A is the exact ligand used to resolve the high-resolution (1.89 Å) crystal structure of human squalene synthase (PDB ID: 3VJC). The detailed binding mode, including induced conformational changes in the enzyme's active site, has been characterized specifically for Zaragozic Acid A. No equivalent high-resolution human enzyme structures have been deposited with its close analogs, making Zaragozic Acid A the only choice for studies that rely on these specific structural coordinates.
| Evidence Dimension | Use in Published Human Squalene Synthase Crystal Structure (PDB) |
| Target Compound Data | Used in PDB ID: 3VJC (1.89 Å resolution) |
| Comparator Or Baseline | Zaragozic Acids B, C, and other analogs: Not used in any deposited human SQS crystal structure. |
| Quantified Difference | Qualitatively unique; indispensable for this application. |
| Conditions | X-ray diffraction of human squalene synthase crystals. |
For validating computational models, performing in silico screening, or guiding rational drug design based on the 3VJC structure, using the original ligand is a mandatory prerequisite.
Zaragozic Acid A as a free acid is readily soluble in common laboratory organic solvents including DMSO, DMF, ethanol, and methanol, facilitating the preparation of concentrated stock solutions for in vitro and cell-based assays. This contrasts with salt forms, such as the trisodium salt, which may offer higher aqueous solubility but can introduce stability concerns or require different handling protocols. The documented solubility of the free acid form ensures straightforward integration into standard experimental workflows without the need for complex formulation development.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Soluble in DMSO, DMF, Ethanol, Methanol. |
| Comparator Or Baseline | Trisodium salt form (offers different solubility/stability trade-offs). |
| Quantified Difference | Not applicable (qualitative handling advantage). |
| Conditions | Standard laboratory conditions for preparing stock solutions. |
This ensures reliable and reproducible preparation of experimental solutions, a critical factor for accuracy in dose-response and cell-based screening experiments.
As the sole ligand co-crystallized with human squalene synthase, Zaragozic Acid A is the required tool for any research that validates computational docking algorithms against the 3VJC structure or uses this structure as a foundation for designing novel inhibitors.
This compound is the correct choice for preclinical studies aiming to replicate or directly compare results against the benchmark in vivo data for squalene synthase inhibition, for which Zaragozic Acid A has a published ED50 of 200 µg/kg in mice.
In head-to-head screening or mechanistic studies, Zaragozic Acid A serves as an ideal reference compound with a precisely documented inhibitory constant (Ki = 78 pM), allowing for accurate relative potency determination of new chemical entities.